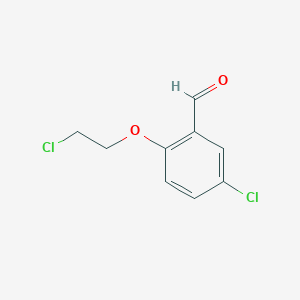

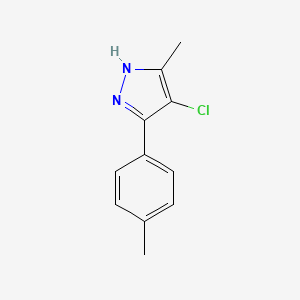

![molecular formula C19H14N2 B11758538 3-Methyl-2-phenylbenzo[f]quinoxaline](/img/structure/B11758538.png)

3-Methyl-2-phenylbenzo[f]quinoxaline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

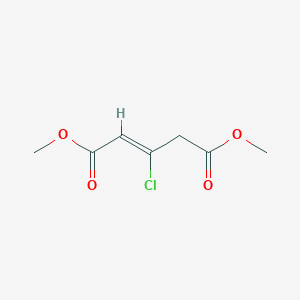

3-Methyl-2-phenylbenzo[f]quinoxaline is a nitrogen-containing heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, materials science, and industrial chemistry. The structure of this compound consists of a fused benzene and pyrazine ring system with a methyl group at the 3-position and a phenyl group at the 2-position.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 3-Methyl-2-phenylbenzo[f]chinoxalin beinhaltet typischerweise die Kondensation von o-Phenylendiamin mit einem geeigneten Diketon oder Aldehyd. Ein übliches Verfahren ist die Reaktion von o-Phenylendiamin mit 2-Phenyl-3-methylchinoxalin-2,3-dion unter sauren Bedingungen. Die Reaktion wird üblicherweise in Gegenwart eines Katalysators wie Essigsäure oder Salzsäure durchgeführt, und das Produkt wird nach der Reinigung durch Umkristallisation oder Chromatographie erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von 3-Methyl-2-phenylbenzo[f]chinoxalin kann ähnliche Synthesewege, aber in größerem Maßstab umfassen. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute der Synthese verbessern. Grünchemie-Ansätze, wie die Verwendung von umweltfreundlichen Lösungsmitteln und Katalysatoren, werden ebenfalls untersucht, um den Produktionsprozess nachhaltiger zu gestalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 3-Methyl-2-phenylbenzo[f]chinoxalin kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Chinoxalin-N-Oxiden oxidiert werden.

Reduktion: Die Reduktion der Verbindung kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid erreicht werden, was zur Bildung von Dihydrochinoxalinen führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure; typischerweise in einem organischen Lösungsmittel wie Dichlormethan durchgeführt.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid; Reaktionen werden üblicherweise in Lösungsmitteln wie Ethanol oder Tetrahydrofuran durchgeführt.

Substitution: Halogene (z. B. Brom, Chlor), Nitroverbindungen; Reaktionen erfordern häufig Katalysatoren wie Eisen(III)-chlorid oder Aluminiumchlorid.

Hauptprodukte:

Oxidation: Chinoxalin-N-Oxide

Reduktion: Dihydrochinoxaline

Substitution: Halogenierte, nitrosubstituierte oder alkylsubstituierte Chinoxaline.

Wissenschaftliche Forschungsanwendungen

3-Methyl-2-phenylbenzo[f]chinoxalin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf sein Potenzial als antimikrobielles, antivirales und Antitumormittel aufgrund seiner Fähigkeit, mit biologischen Makromolekülen zu interagieren.

Medizin: Erforscht auf sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs, bakteriellen Infektionen und Virusinfektionen.

5. Wirkmechanismus

Der Wirkmechanismus von 3-Methyl-2-phenylbenzo[f]chinoxalin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Beispielsweise kann es als Kinaseinhibitor an die aktive Stelle von Kinasen binden, wodurch deren Phosphorylierungsaktivität verhindert und die Zellproliferation gehemmt wird. Dies macht es zu einem potenziellen Kandidaten für die Krebstherapie. Darüber hinaus trägt seine Fähigkeit, in DNA zu interkalieren und Replikationsprozesse zu stören, zu seinen antimikrobiellen und antiviralen Aktivitäten bei .

Ähnliche Verbindungen:

Chinoxalin: Die Stammverbindung mit einem ähnlichen kondensierten Benzol- und Pyrazinringsystem.

2-Phenylchinoxalin: Fehlt die Methylgruppe an der 3-Position.

3-Methylchinoxalin: Fehlt die Phenylgruppe an der 2-Position.

Einzigartigkeit: 3-Methyl-2-phenylbenzo[f]chinoxalin ist einzigartig aufgrund des Vorhandenseins sowohl der Methyl- als auch der Phenylgruppen, die seine elektronischen Eigenschaften und seine biologische Aktivität beeinflussen können. Dieses duale Substitutionsschema kann seine Fähigkeit, mit verschiedenen biologischen Zielstrukturen zu interagieren, verbessern und seine Löslichkeit und Stabilität im Vergleich zu seinen unsubstituierten oder einfach substituierten Analoga verbessern .

Wirkmechanismus

The mechanism of action of 3-Methyl-2-phenylbenzo[f]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it can bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation. This makes it a potential candidate for anticancer therapy. Additionally, its ability to intercalate into DNA and disrupt replication processes contributes to its antimicrobial and antiviral activities .

Vergleich Mit ähnlichen Verbindungen

Quinoxaline: The parent compound with a similar fused benzene and pyrazine ring system.

2-Phenylquinoxaline: Lacks the methyl group at the 3-position.

3-Methylquinoxaline: Lacks the phenyl group at the 2-position.

Uniqueness: 3-Methyl-2-phenylbenzo[f]quinoxaline is unique due to the presence of both the methyl and phenyl groups, which can influence its electronic properties and biological activity. This dual substitution pattern can enhance its ability to interact with various biological targets and improve its solubility and stability compared to its unsubstituted or singly substituted analogs .

Eigenschaften

Molekularformel |

C19H14N2 |

|---|---|

Molekulargewicht |

270.3 g/mol |

IUPAC-Name |

3-methyl-2-phenylbenzo[f]quinoxaline |

InChI |

InChI=1S/C19H14N2/c1-13-18(15-8-3-2-4-9-15)21-19-16-10-6-5-7-14(16)11-12-17(19)20-13/h2-12H,1H3 |

InChI-Schlüssel |

IUCUPERWBOXQIO-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N=C2C(=N1)C=CC3=CC=CC=C32)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

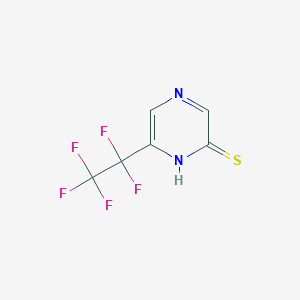

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758471.png)

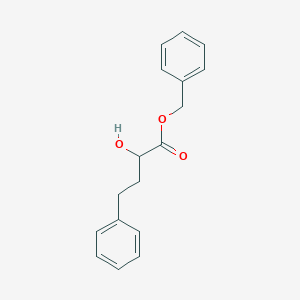

![(R)-1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propan-2-amine](/img/structure/B11758501.png)

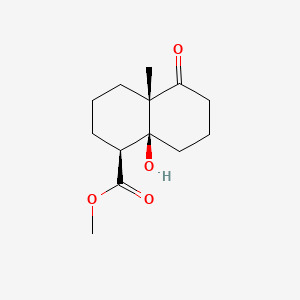

![Ethyl 2-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)acetate](/img/structure/B11758505.png)

![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B11758529.png)

![6-Amino-2-chloro-4-methyl-4,6,7,8-tetrahydro-5H-thieno[3,2-b]azepin-5-one](/img/structure/B11758539.png)